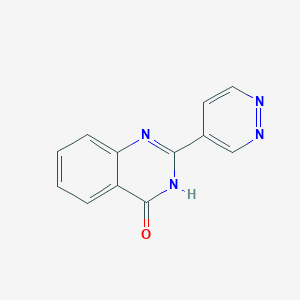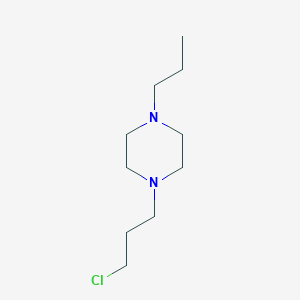
1-(4-nitrophenyl)piperidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-nitrophenyl)piperidine-4-carbaldehyde is an organic compound with the molecular formula C11H14N2O3 It features a piperidine ring substituted with a formyl group at the 4-position and a nitrophenyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)piperidine-4-carbaldehyde typically involves the following steps:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Formation of 4-Nitrophenylpiperidine: 4-Nitroaniline is then reacted with piperidine under appropriate conditions to form 1-(4-nitrophenyl)piperidine.
Formylation: The final step involves the formylation of 1-(4-nitrophenyl)piperidine using a formylating agent such as formic acid or formyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-nitrophenyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4-Amino-1-(4-nitrophenyl)piperidine.
Oxidation: 4-Formyl-1-(4-carboxyphenyl)piperidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(4-nitrophenyl)piperidine-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(4-nitrophenyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl group can form hydrogen bonds with amino acid residues, while the nitrophenyl group can engage in π-π interactions with aromatic residues in the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Nitrophenyl)piperidine: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formylpiperidine: Lacks the nitrophenyl group, resulting in different electronic properties and reactivity.
N-Formylpiperidine: Contains a formyl group on the nitrogen atom, altering its chemical behavior compared to 1-(4-nitrophenyl)piperidine-4-carbaldehyde.
Uniqueness
This compound is unique due to the presence of both the formyl and nitrophenyl groups, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)piperidine-4-carbaldehyde |
InChI |
InChI=1S/C12H14N2O3/c15-9-10-5-7-13(8-6-10)11-1-3-12(4-2-11)14(16)17/h1-4,9-10H,5-8H2 |
Clave InChI |
DMCXZVRRTPCCRY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2,6-Dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B8583528.png)
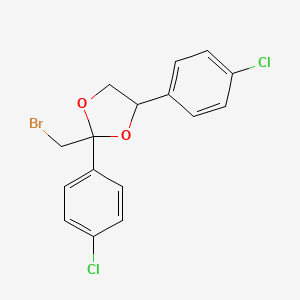

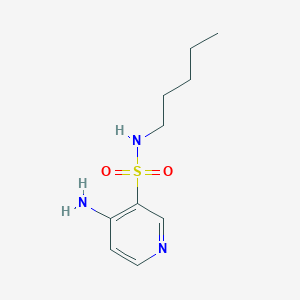
![4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B8583561.png)
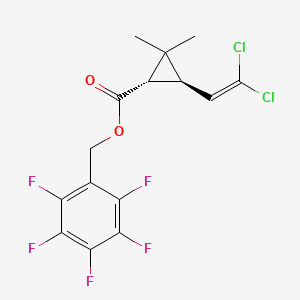
![tert-butyl N-[3-amino-3-(3-chlorophenyl)propyl]carbamate](/img/structure/B8583581.png)
![1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carbaldehyde](/img/structure/B8583584.png)
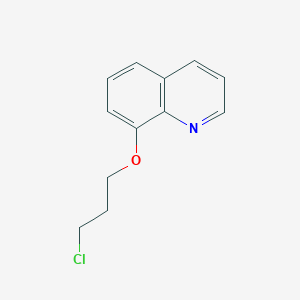
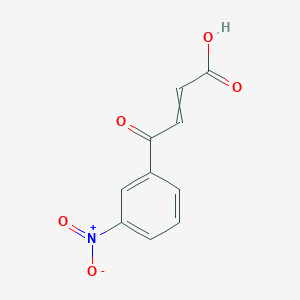
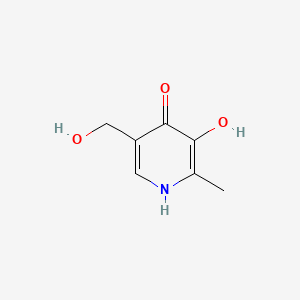
![4-N-[(4-bromophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8583610.png)
